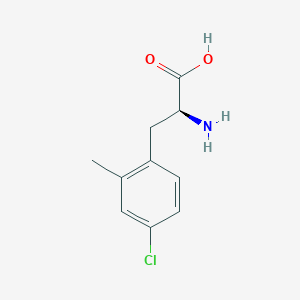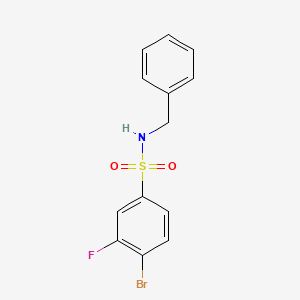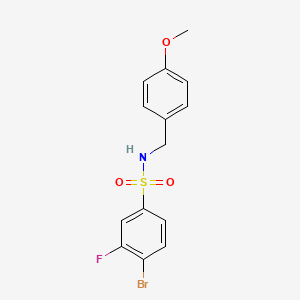
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves the nitration of 5-(4-Methylpiperazin-1-yl)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is typically performed at temperatures below 30°C to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of imines, oximes, and hydrazones.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or primary amines for imine formation, hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde.
Substitution: Corresponding imines, oximes, and hydrazones.
Oxidation: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in the study of enzyme inhibitors, particularly those targeting SIRT6, which is involved in metabolic regulation and aging.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and bioactive molecules.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit SIRT6, a protein involved in glucose metabolism and aging. The inhibition of SIRT6 leads to increased glucose uptake and improved metabolic function.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Similar structure but with an aniline group instead of an aldehyde group.
4-Methylpiperazin-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde: The nitro group is reduced to an amino group, altering its reactivity and biological activity.
Uniqueness
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVUYQMGLWLWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)
![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)

![1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine](/img/structure/B8015239.png)









